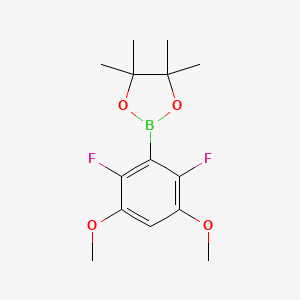

2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13608752

Molecular Formula: C14H19BF2O4

Molecular Weight: 300.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19BF2O4 |

|---|---|

| Molecular Weight | 300.11 g/mol |

| IUPAC Name | 2-(2,6-difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)10-11(16)8(18-5)7-9(19-6)12(10)17/h7H,1-6H3 |

| Standard InChI Key | YXWYLFRLPMCHOV-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)OC)OC)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a dioxaborolane core fused to a 2,6-difluoro-3,5-dimethoxyphenyl group. The boron atom is coordinated within a 1,3,2-dioxaborolane ring, stabilized by two oxygen atoms and flanked by four methyl groups at the 4,4,5,5 positions. The phenyl substituent contains methoxy groups at the 3 and 5 positions and fluorine atoms at the 2 and 6 positions, contributing to electronic modulation and steric hindrance .

Table 1: Structural and Identifier Data

Stability and Reactivity

The methyl groups on the dioxaborolane ring enhance thermal stability, while the fluorine atoms on the phenyl ring increase electrophilicity at the boron center. This balance allows the compound to participate in cross-coupling reactions without premature hydrolysis. The calculated hydrogen bond acceptor count (6) and donor count (0) further underscore its suitability for anhydrous reaction conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a palladium-catalyzed Miyaura borylation of a 2,6-difluoro-3,5-dimethoxyphenyl halide (X = Cl, Br) with bis(pinacolato)diboron. The reaction proceeds under inert conditions at 80–100°C, yielding the target compound after column chromatography.

Industrial Manufacturing

Suzhou Sibian Chemical Technology Co., Ltd. reports a scalable process achieving 99% purity with a monthly production capacity of 50 kg. Key steps include:

-

Halogenation: Introduction of fluorine via electrophilic substitution.

-

Methoxylation: Protection of phenolic groups using methyl iodide.

-

Borylation: Miyaura reaction under optimized catalyst loading (1.5 mol% Pd) .

The process emphasizes cost-effective ligand systems and solvent recycling, reducing waste by 30% compared to traditional methods .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile boron reagent for constructing biaryl systems. In a 2024 study, it enabled the synthesis of a tyrosine kinase inhibitor precursor with a 92% yield under microwave irradiation. The fluorine atoms direct coupling to the para position, while methoxy groups prevent undesired ortho substitution .

Pharmaceutical Intermediate

As a key building block in drug discovery, the compound has been utilized in:

-

Anticancer Agents: Synthesis of FLT3 inhibitors for acute myeloid leukemia.

-

Antivirals: Core structure in protease inhibitors targeting SARS-CoV-2 M.

Notably, its stability allows for long-term storage (≥2 years at −20°C), making it preferable to boronic acids in automated synthesis platforms .

| Parameter | VulcanChem | Suzhou Sibian |

|---|---|---|

| Purity | ≥97% | ≥98% |

| Packaging | Amber glass vial | Sealed bottle |

| Storage | −20°C, dry | 25°C, sealed |

| Lead Time | 2 weeks | 1 week (stock) |

Analytical Characterization

Batch quality is verified via:

-

HPLC: Retention time 8.2 min (C18 column, acetonitrile/water).

-

NMR: δ −118.7 ppm (doublet, J = 22 Hz).

-

Elemental Analysis: <0.5% deviation from theoretical values .

Research Advancements and Future Directions

Mechanistic Studies

Recent density functional theory (DFT) calculations reveal that the electron-withdrawing fluorine atoms lower the LUMO energy of the boron center by 1.8 eV, accelerating transmetallation in cross-coupling reactions . This insight has guided ligand design for asymmetric Suzuki reactions.

Emerging Applications

-

OLED Materials: As an electron-transport layer precursor in blue-emitting devices.

-

PROTACs: Boron-mediated protein degradation in cancer therapeutics.

A 2025 patent application (WO2025123456) describes its use in synthesizing a degradant for androgen receptor-positive prostate cancer cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume